molecular formula C18H20N2O3 B299748 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Katalognummer B299748
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VGHBDEDKSHELQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX has been widely used in scientific research as a selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays an important role in synaptic transmission and plasticity in the central nervous system.

Wirkmechanismus

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone binds to the AMPA receptor in a competitive and reversible manner, blocking the ion channel pore and preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in the amplitude and frequency of the excitatory postsynaptic potentials (EPSPs) and synaptic currents. 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has a higher affinity for the GluA1 and GluA2 subunits of the AMPA receptor than for the GluA3 and GluA4 subunits.
Biochemical and Physiological Effects:
2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects in the central nervous system. It can block the induction of long-term potentiation (LTP) and enhance the induction of long-term depression (LTD) in the hippocampus and other brain regions. It can also reduce the excitotoxicity and neurodegeneration caused by excessive glutamate release. In addition, 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have anticonvulsant and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is a selective and reversible antagonist of the AMPA receptor, which allows for precise control of the synaptic transmission and plasticity. It has a high affinity for the GluA1 and GluA2 subunits of the AMPA receptor, which are the most abundant and widely distributed subunits in the brain. It can be administered locally or systemically, depending on the experimental design. However, 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone also has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which requires frequent dosing or continuous infusion. It can also affect other neurotransmitter systems and receptors, such as the NMDA receptor and GABA receptor, which may complicate the interpretation of the results.

Zukünftige Richtungen

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been widely used in scientific research as a tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. However, there are still many unanswered questions and future directions for research. For example, the precise mechanisms of action of 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone on the AMPA receptor and other receptors need to be elucidated. The effects of 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone on different brain regions and cell types need to be compared and contrasted. The potential therapeutic applications of 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in neurological and psychiatric disorders need to be explored. The development of more potent and selective AMPA receptor antagonists based on the structure of 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is also an area of active research.

Synthesemethoden

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multistep process involving the condensation of 4-methylphenylacetic acid with 2-amino-4-methoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder with a melting point of 200-204°C.

Wissenschaftliche Forschungsanwendungen

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been widely used in scientific research as a selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast excitatory synaptic transmission in the central nervous system. 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to block the AMPA receptor-mediated synaptic transmission in the hippocampus, cortex, and other brain regions. This makes 2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone a useful tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory.

Eigenschaften

Produktname

2-(dimethoxymethyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

2-(dimethoxymethyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H20N2O3/c1-12-8-10-13(11-9-12)20-16(18(22-2)23-3)19-15-7-5-4-6-14(15)17(20)21/h4-11,16,18-19H,1-3H3

InChI-Schlüssel

VGHBDEDKSHELQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(OC)OC

Kanonische SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.